Dibenzyl benzylpropanedioate

Description

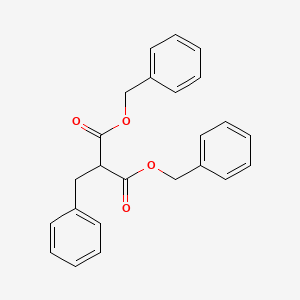

Dibenzyl benzylpropanedioate is an organic ester compound characterized by two benzyl groups attached to a propanedioate (malonate) backbone.

Properties

CAS No. |

121191-42-2 |

|---|---|

Molecular Formula |

C24H22O4 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

dibenzyl 2-benzylpropanedioate |

InChI |

InChI=1S/C24H22O4/c25-23(27-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)24(26)28-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |

InChI Key |

VBGVCXOBNSLGAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl benzylpropanedioate can be synthesized through several methods. One common approach involves the esterification of benzylpropanedioic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl benzylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products Formed

Oxidation: Benzylpropanedioic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzylpropanedioate compounds.

Scientific Research Applications

Dibenzyl benzylpropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzyl benzylpropanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can affect cellular processes. Its effects on molecular pathways are still under investigation, but it is believed to influence signaling pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dibenzyl Ether

Structural Similarities : Both compounds contain benzyl groups. Dibenzyl ether (C₆H₅CH₂)₂O is an ether, whereas dibenzyl benzylpropanedioate (C₆H₅CH₂O)₂C(CH₂C₆H₅)COO incorporates an ester-propanedioate core.

Functional Differences :

- Reactivity : Dibenzyl ether is less reactive due to its ether linkage, which is stable under basic conditions. In contrast, the ester groups in this compound are prone to hydrolysis, especially under acidic or alkaline conditions.

- Applications: Dibenzyl ether is widely used as a solvent in coatings, adhesives, and specialty chemical synthesis due to its low volatility and compatibility with polar/non-polar systems . This compound, with its ester functionality, may serve as a plasticizer or crosslinking agent in polymers, though direct evidence is scarce.

- Safety : Dibenzyl ether has moderate toxicity (LD₅₀ ~2000 mg/kg in rats), while the propanedioate ester’s toxicity profile remains understudied.

Benzyl Propanedioate Derivatives

Monoesters like methyl benzylpropanedioate differ in solubility and volatility. For example:

| Property | This compound | Methyl Benzylpropanedioate |

|---|---|---|

| Molecular Weight (g/mol) | ~342 | ~194 |

| Boiling Point (°C) | Not reported | ~245 (estimated) |

| Solubility | Low in water, high in organics | Moderate in polar solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.